(3E,5Z)-Octadien-2-one-13C2

Description

BenchChem offers high-quality (3E,5Z)-Octadien-2-one-13C2 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3E,5Z)-Octadien-2-one-13C2 including the price, delivery time, and more detailed information at info@benchchem.com.

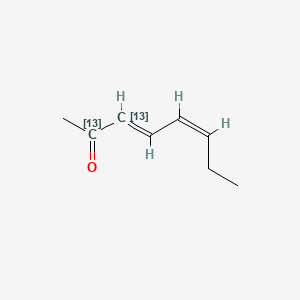

Structure

3D Structure

Properties

Molecular Formula |

C8H12O |

|---|---|

Molecular Weight |

126.17 g/mol |

IUPAC Name |

(3E,5Z)-(2,3-13C2)octa-3,5-dien-2-one |

InChI |

InChI=1S/C8H12O/c1-3-4-5-6-7-8(2)9/h4-7H,3H2,1-2H3/b5-4-,7-6+/i7+1,8+1 |

InChI Key |

LWRKMRFJEUFXIB-GFYHTFSDSA-N |

Isomeric SMILES |

CC/C=C\C=[13CH]\[13C](=O)C |

Canonical SMILES |

CCC=CC=CC(=O)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to (3E,5Z)-Octadien-2-one-13C2: Chemical Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

Chemical Structure and Properties

(3E,5Z)-Octadien-2-one is a conjugated enone with the molecular formula C₈H₁₂O. The "-13C2" designation indicates that two of the eight carbon atoms in its structure have been replaced with the stable isotope carbon-13. This isotopic labeling is a powerful tool for tracing the molecule in biological and chemical systems without altering its fundamental chemical reactivity.

Structure:

The structure of (3E,5Z)-Octadien-2-one consists of an eight-carbon chain with a ketone functional group at the second position (C2) and two double bonds at the third (C3) and fifth (C5) positions. The stereochemistry of the double bonds is crucial, with the C3-C4 double bond having an E (trans) configuration and the C5-C6 double bond having a Z (cis) configuration. The positions of the 13C labels would be specified in a custom synthesis, for example, at the C1 and C2 positions.

Physicochemical Properties:

The following tables summarize the known and calculated physicochemical properties of the unlabeled (3E,5Z)-Octadien-2-one and its (3E,5E) isomer. The properties of the 13C2 labeled version are expected to be nearly identical, with a slight increase in molecular weight.

Table 1: General Chemical Properties of Octadien-2-one Isomers

| Property | (3E,5Z)-Octadien-2-one | (3E,5E)-Octadien-2-one |

| IUPAC Name | (3E,5Z)-octa-3,5-dien-2-one[1][2] | (3E,5E)-octa-3,5-dien-2-one[3] |

| Synonyms | trans,cis-3,5-Octadien-2-one[1] | trans,trans-3,5-Octadien-2-one[4] |

| Molecular Formula | C₈H₁₂O[1][5] | C₈H₁₂O[3][6] |

| Molecular Weight | 124.18 g/mol [1][5] | 124.18 g/mol [3][4][6] |

| CAS Number | 4173-41-5[7][8] | 30086-02-3[3][6] |

| InChI | InChI=1S/C8H12O/c1-3-4-5-6-7-8(2)9/h4-7H,3H2,1-2H3/b5-4-,7-6+[1][5] | InChI=1S/C8H12O/c1-3-4-5-6-7-8(2)9/h4-7H,3H2,1-2H3/b5-4+,7-6+[3][6] |

| SMILES | CC/C=C\C=C\C(=O)C[1][2] | CC/C=C/C=C/C(=O)C[4] |

Table 2: Calculated Physicochemical Data of (3E,5Z)-Octadien-2-one

| Property | Value | Unit | Source |

| XLogP3 | 1.8 | PubChem[1][2] | |

| Boiling Point | 194.00 - 196.00 | °C @ 760.00 mm Hg | LookChem |

| Flash Point | 156.00 | °F. TCC ( 68.89 °C. ) | TGSC[7][8] |

| logP (o/w) | 2.098 | Crippen Calculated Property[9] | |

| Water Solubility | 1624 | mg/L @ 25 °C (est) | LookChem[8] |

Table 3: Spectroscopic Data - Kovats Retention Indices for (3E,5Z)-Octadien-2-one

| Column Type | Value |

| Standard non-polar | 1050, 1053[1][2] |

| Semi-standard non-polar | 1096, 1083, 1095, 1098, 1095, 1095, 1095, 1098, 1104, 1068, 1076, 1070.2, 1095, 1096, 1092, 1098[1][2] |

| Standard polar | 1513, 1493, 1493[10] |

Experimental Protocols: A Plausible Synthetic Approach

A stereoselective synthesis is crucial to obtain the desired (3E,5Z) isomer. While a specific protocol for (3E,5Z)-Octadien-2-one is not detailed in the provided search results, a plausible approach can be designed based on established synthetic methodologies for conjugated dienes and enones, such as the Wittig reaction or the Julia-Kocienski olefination. The introduction of the 13C labels would be achieved by using a 13C-labeled starting material at the desired positions.

Proposed Synthesis via Wittig Reaction:

The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones.[6][10][11][12] To achieve the (3E,5Z) stereochemistry, a two-step approach could be employed, creating each double bond with the desired geometry. For the synthesis of (3E,5Z)-Octadien-2-one-1,2-13C2, one could envision the following retrosynthetic analysis:

Caption: Retrosynthetic analysis for (3E,5Z)-Octadien-2-one-1,2-13C2.

Detailed Hypothetical Protocol:

-

Synthesis of the 13C-labeled Wittig Reagent:

-

React 1,2-13C2-acetyl bromide with triphenylphosphine in a suitable solvent like toluene (B28343) to form the corresponding phosphonium (B103445) salt.

-

Treat the phosphonium salt with a strong base, such as n-butyllithium, in an anhydrous solvent like THF at low temperature to generate the 13C-labeled ylide.

-

-

Synthesis of (Z)-Pent-2-enal:

-

This intermediate can be prepared via a separate Wittig reaction using propionaldehyde and a suitable phosphonium ylide that favors the formation of the Z-alkene.

-

-

Final Wittig Reaction:

-

React the 13C-labeled ylide with (Z)-pent-2-enal. The use of a stabilized ylide in this step would generally favor the formation of the E-double bond.

-

The reaction mixture is then quenched, and the product is extracted and purified using column chromatography to isolate (3E,5Z)-Octadien-2-one-1,2-13C2.

-

Characterization: The final product would be characterized by:

-

Mass Spectrometry (MS): To confirm the molecular weight and the incorporation of the two 13C atoms.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and stereochemistry. The ¹³C NMR will show enhanced signals for the labeled carbons.

-

Gas Chromatography (GC): To determine the isomeric purity.

Applications in Research and Development

The primary utility of (3E,5Z)-Octadien-2-one-13C2 lies in its application as a tracer in various scientific investigations. Stable isotope labeling is a powerful technique that allows researchers to follow the metabolic fate of a compound in biological systems.[13][14]

Metabolic Studies:

(3E,5Z)-Octadien-2-one is a naturally occurring flavor compound found in various foods. Understanding its metabolism in vivo is crucial for safety assessments and for understanding its contribution to flavor perception. By administering (3E,5Z)-Octadien-2-one-13C2 to a biological system (e.g., cell cultures, animal models), researchers can:

-

Trace Metabolic Pathways: Identify the metabolic products of the compound by tracking the 13C label using mass spectrometry.[13]

-

Quantify Metabolite Flux: Determine the rate at which the compound is metabolized through different pathways.

-

Elucidate Mechanisms of Action: Understand how the compound interacts with enzymes and other biological molecules.

Caption: A workflow for a metabolic study using (3E,5Z)-Octadien-2-one-13C2.

Internal Standard for Quantitative Analysis:

In the fields of food science, environmental analysis, and drug development, accurate quantification of specific compounds is essential. Isotope Dilution Mass Spectrometry (IDMS) is the gold standard for quantitative analysis. In this technique, a known amount of the isotopically labeled compound (in this case, (3E,5Z)-Octadien-2-one-13C2) is added to a sample as an internal standard. Because the labeled standard has virtually identical chemical and physical properties to the unlabeled analyte, it co-elutes during chromatography and experiences the same matrix effects during ionization in the mass spectrometer. This allows for highly accurate and precise quantification of the native compound.

Caption: Workflow for quantitative analysis using (3E,5Z)-Octadien-2-one-13C2 as an internal standard.

Conclusion

(3E,5Z)-Octadien-2-one-13C2 is a valuable research tool for scientists in various disciplines. While its direct synthesis and experimental data are not widely published, its properties can be reliably inferred from its unlabeled counterpart. The stereoselective synthesis of this labeled compound is achievable through established organic chemistry reactions. Its primary applications in metabolic studies and as an internal standard for quantitative analysis underscore the importance of stable isotope labeling in advancing our understanding of chemical and biological systems. This technical guide provides a foundational understanding for researchers looking to utilize (3E,5Z)-Octadien-2-one-13C2 in their work.

References

- 1. researchgate.net [researchgate.net]

- 2. (E,Z)-3,5-octadien-2-one | C8H12O | CID 6427789 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3,5-Octadien-2-one, (E,E)- [webbook.nist.gov]

- 4. symeres.com [symeres.com]

- 5. organic chemistry - How can I synthesize an (E)-configured enone using the Wittig reaction? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 6. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]

- 7. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 8. (E,Z)-3,5-octadien-2-one, 4173-41-5 [thegoodscentscompany.com]

- 9. Julia-Kocienski Reaction-Based 1,3-Diene Synthesis: Aldehyde-Dependent (E,E/E,Z)-Selectivity [organic-chemistry.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Wittig reaction - Wikipedia [en.wikipedia.org]

- 12. web.mnstate.edu [web.mnstate.edu]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

Technical Guide: Synthesis and Commercial Availability of (3E,5Z)-Octadien-2-one-¹³C₂

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and commercial availability of the isotopically labeled compound, (3E,5Z)-Octadien-2-one-¹³C₂. This document is intended for researchers in drug development and related scientific fields who require this molecule for their studies, potentially as an internal standard for mass spectrometry-based assays or for metabolic fate studies.

Introduction

(3E,5Z)-Octadien-2-one is a naturally occurring conjugated dienone. Its isotopically labeled counterpart, (3E,5Z)-Octadien-2-one-¹³C₂, is a valuable tool in various research applications, particularly in analytical chemistry and drug metabolism studies. The incorporation of two ¹³C atoms provides a distinct mass shift, facilitating its use as an internal standard for accurate quantification of the unlabeled analogue in complex biological matrices.

Synthesis of (3E,5Z)-Octadien-2-one-¹³C₂

The proposed synthesis involves the reaction of a ¹³C-labeled phosphonium (B103445) ylide with an appropriate α,β-unsaturated aldehyde. The key to introducing the ¹³C₂ label is the use of a commercially available doubly labeled precursor, such as Acetone-1,3-¹³C₂.

Proposed Synthetic Workflow

The following workflow outlines the key steps for the synthesis of (3E,5Z)-Octadien-2-one-¹³C₂ via a Wittig reaction.

Caption: Proposed synthetic workflow for (3E,5Z)-Octadien-2-one-¹³C₂ via a Wittig reaction.

Detailed Experimental Protocols

Step 1: Preparation of Isopropylidene-triphenylphosphorane-¹³C₂ (Ylide)

-

Reduction of Acetone-1,3-¹³C₂: Commercially available Acetone-1,3-¹³C₂ is reduced to the corresponding isopropanol-¹³C₂ using a standard reducing agent such as sodium borohydride (B1222165) in an alcoholic solvent.

-

Bromination of Isopropanol-¹³C₂: The resulting isopropanol-¹³C₂ is converted to 2-bromopropane-¹³C₂ using a brominating agent like phosphorus tribromide.

-

Formation of the Phosphonium Salt: 2-Bromopropane-¹³C₂ is reacted with triphenylphosphine in a suitable solvent (e.g., toluene (B28343) or acetonitrile) under reflux to form isopropyltriphenylphosphonium bromide-¹³C₂.

-

Ylide Generation: The phosphonium salt is suspended in an anhydrous aprotic solvent (e.g., THF or diethyl ether) and deprotonated with a strong base, such as n-butyllithium or sodium hydride, at low temperature to generate the isopropylidene-triphenylphosphorane-¹³C₂ ylide in situ.

Step 2: Wittig Reaction with (2E)-Pent-2-enal

-

Coupling Reaction: The freshly prepared ylide solution is treated with (2E)-pent-2-enal at low temperature. The reaction mixture is then allowed to warm to room temperature and stirred until the reaction is complete.

-

Work-up and Purification: The reaction is quenched, and the product is extracted with an organic solvent. The crude product is then purified by column chromatography to yield (3E,5Z)-Octadien-2-one-¹³C₂. The formation of the Z-isomer is generally favored with non-stabilized ylides in salt-free conditions.

Commercial Availability

While direct, off-the-shelf availability is limited, (3E,5Z)-Octadien-2-one-¹³C₂ is available through custom synthesis from specialized chemical suppliers.

A notable vendor listing this compound is:

Researchers interested in acquiring this compound should contact such vendors to inquire about their custom synthesis services. It is advisable to provide the desired isotopic purity and quantity to obtain an accurate quote and lead time.

Several companies also supply the necessary ¹³C-labeled precursors for the proposed synthesis:

-

Sigma-Aldrich (Merck): Offers a range of ¹³C-labeled compounds, including Acetone-1,3-¹³C₂[7], Acetone-2-¹³C[8][9], Acetaldehyde-¹³C₂[10], and Acetaldehyde-1-¹³C[11].

-

Cambridge Isotope Laboratories, Inc.: A well-known supplier of stable isotope-labeled compounds, including Acetone (¹³C₃, 99%)[12].

Data Presentation

The following tables summarize the key chemical and physical properties of (3E,5Z)-Octadien-2-one and provide predicted spectroscopic data for its ¹³C₂ labeled analogue.

Chemical and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₈H₁₂O | [13][14] |

| Molecular Weight | 124.18 g/mol | [13][14] |

| Appearance | Colorless to pale yellow liquid (estimated) | [15] |

| Boiling Point | 194.00 to 196.00 °C @ 760.00 mm Hg | |

| Flash Point | 156.00 °F (68.89 °C) | [16] |

Spectroscopic Data

The introduction of two ¹³C atoms at positions 1 and 2 will result in a mass shift of +2 in the mass spectrum and distinct signals in the ¹³C-NMR spectrum.

Table 1: Predicted Mass Spectrometry Data for (3E,5Z)-Octadien-2-one-¹³C₂

| Ion | Predicted m/z | Notes |

| [M]⁺ | 126 | Molecular ion |

| [M-CH₃]⁺ | 111 | Loss of a methyl group |

| [M-C₂H₃O]⁺ | 83 | McLafferty rearrangement product |

Note: The predicted m/z values are based on the mass spectrum of the unlabeled (E,E)-isomer.[17]

Table 2: Predicted ¹³C-NMR Chemical Shifts for (3E,5Z)-Octadien-2-one-¹³C₂

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Notes |

| C1 | ~27 | ¹³C labeled |

| C2 | ~198 | ¹³C labeled, downfield shift due to carbonyl |

| C3 | ~130-145 | |

| C4 | ~125-140 | |

| C5 | ~125-140 | |

| C6 | ~130-145 | |

| C7 | ~20-30 | |

| C8 | ~10-15 |

Note: Predicted chemical shifts are based on general values for similar structures and may vary depending on the solvent and other experimental conditions. The PubChem entry for the unlabeled (E,Z)-isomer indicates the availability of ¹³C-NMR spectral data which can be used as a more direct reference.[13]

Conclusion

(3E,5Z)-Octadien-2-one-¹³C₂ is a valuable research tool that, while not a stock chemical, is accessible through custom synthesis services. The synthetic route outlined in this guide, based on the Wittig reaction using commercially available ¹³C-labeled precursors, presents a feasible method for its preparation. Researchers requiring this compound are encouraged to contact specialized suppliers for custom synthesis. The provided spectroscopic data predictions can aid in the characterization of the synthesized or purchased material.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Wittig reaction - Wikipedia [en.wikipedia.org]

- 3. 2.8 The Wittig Reaction – Organic Chemistry II [kpu.pressbooks.pub]

- 4. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Acetone-1,3-13C2 13C 99atom 7217-25-6 [sigmaaldrich.com]

- 8. scientificlabs.com [scientificlabs.com]

- 9. ACETONE | Eurisotop [eurisotop.com]

- 10. Acetaldehyde-13C2 13C 99atom 1632-98-0 [sigmaaldrich.com]

- 11. Acetaldehyde-1-13C 13C 99atom 2188-31-0 [sigmaaldrich.com]

- 12. Acetone (¹³Câ, 99%) - Cambridge Isotope Laboratories, CLM-1334-1 [isotope.com]

- 13. (E,Z)-3,5-octadien-2-one | C8H12O | CID 6427789 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. (E,Z)-3,5-octadien-2-one [webbook.nist.gov]

- 15. 3,5-octadien-2-one, 38284-27-4 [thegoodscentscompany.com]

- 16. (Z,E)-3,5-octadien-2-one [flavscents.com]

- 17. 3,5-Octadien-2-one, (E,E)- [webbook.nist.gov]

An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of (3E,5Z)-Octadien-2-one-13C2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of the 13C2-labeled isotopologue of (3E,5Z)-octadien-2-one. This document outlines the primary fragmentation pathways, presents the expected quantitative data in a clear tabular format, and includes a detailed experimental protocol for acquiring such mass spectra. A visual representation of the fragmentation pathway is also provided.

Introduction

(3E,5Z)-Octadien-2-one is a volatile organic compound and an unsaturated ketone. Understanding its fragmentation behavior under mass spectrometry is crucial for its identification and quantification in complex mixtures, which is of significant interest in fields such as flavor chemistry, metabolomics, and environmental analysis. The use of stable isotope labeling, in this case with two carbon-13 atoms, provides a powerful tool for tracing metabolic pathways and as an internal standard for quantitative studies. This guide focuses on the predicted fragmentation of (3E,5Z)-octadien-2-one where the 13C labels are located at the C-1 and C-2 positions, a common labeling pattern.

Predicted Mass Spectral Fragmentation of (3E,5Z)-Octadien-2-one

Electron ionization (EI) of (3E,5Z)-octadien-2-one is expected to produce a molecular ion (M•+) and a series of fragment ions. The fragmentation of unsaturated ketones is primarily driven by cleavages alpha to the carbonyl group and rearrangements such as the McLafferty rearrangement.[1][2]

The primary fragmentation pathways anticipated for (3E,5Z)-octadien-2-one are:

-

α-Cleavage: The cleavage of the bond between the carbonyl carbon (C-2) and the adjacent carbon (C-3) is a characteristic fragmentation for ketones.[3] This results in the formation of a stable acylium ion.

-

McLafferty-type Rearrangement: Although a classic McLafferty rearrangement requires a γ-hydrogen, analogous hydrogen rearrangements can occur in unsaturated systems, leading to the elimination of neutral molecules.

-

Cleavage of the Alkyl Chain: Fragmentation can also occur at various points along the dienone chain, leading to a series of smaller fragment ions.

For the 13C2-labeled analogue, (3E,5Z)-octadien-2-one-1,2-13C2, the masses of the molecular ion and any fragments containing the C-1 and C-2 carbons will be shifted by +2 Da.

Data Presentation

The following table summarizes the predicted m/z values for the key ions in the mass spectra of both unlabeled (3E,5Z)-octadien-2-one and its 1,2-13C2 labeled form.

| Ion Description | Proposed Fragment Structure | m/z (Unlabeled) | m/z (1,2-13C2 Labeled) |

| Molecular Ion | [CH3CH2CH=CH-CH=CHCOCH3]•+ | 124 | 126 |

| α-Cleavage (Loss of •CH=CH-CH=CHCH2CH3) | [CH3CO]+ | 43 | 45 |

| Cleavage of C4-C5 bond | [CH3COCH=CH-CH=CH]•+ | 95 | 97 |

| Cleavage of C5-C6 bond | [CH3COCH=CH-CH]•+ | 81 | 83 |

| Cleavage of C6-C7 bond | [CH3COCH=CH]•+ | 67 | 69 |

| Loss of methyl radical | [CH3CH2CH=CH-CH=CHCO]•+ | 109 | 111 |

| Loss of ethyl radical | [CH3COCH=CH-CH=CH]•+ | 95 | 97 |

Experimental Protocols

This section details a typical experimental protocol for the analysis of (3E,5Z)-octadien-2-one and its 13C2-labeled analogue using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.

4.1 Sample Preparation

-

Standard Preparation: Prepare a stock solution of (3E,5Z)-octadien-2-one and (3E,5Z)-octadien-2-one-1,2-13C2 in a volatile solvent such as methanol (B129727) or dichloromethane (B109758) at a concentration of 1 mg/mL.

-

Working Solutions: Prepare serial dilutions of the stock solutions to create working standards at concentrations ranging from 1 µg/mL to 100 µg/mL.

-

Sample Matrix: For analysis of the compound in a complex matrix (e.g., biological extract, environmental sample), employ a suitable extraction method such as liquid-liquid extraction or solid-phase microextraction (SPME).

4.2 Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

-

Gas Chromatograph: A standard GC system equipped with a split/splitless injector.

-

GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Oven Temperature Program:

-

Initial temperature: 40 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 250 °C.

-

Final hold: 5 minutes at 250 °C.

-

-

Injector Temperature: 250 °C.

-

Injection Mode: Splitless (for low concentrations) or split (e.g., 20:1) for higher concentrations.

-

Injection Volume: 1 µL.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Mass Spectrometer: A quadrupole or time-of-flight (TOF) mass spectrometer with an electron ionization source.

-

Ionization Energy: 70 eV.[4]

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Range: m/z 35-300.

-

Scan Speed: 1000 amu/s.

-

Data Acquisition: Full scan mode.

Visualization of Fragmentation Pathway

The following diagram illustrates the primary predicted fragmentation pathway for (3E,5Z)-octadien-2-one-1,2-13C2.

Caption: Predicted EI fragmentation of (3E,5Z)-octadien-2-one-1,2-13C2.

References

- 1. Dissociative protonation and proton transfers: fragmentation of alpha, beta-unsaturated aromatic ketones in mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. McLafferty rearrangement - Wikipedia [en.wikipedia.org]

- 3. spectroscopyonline.com [spectroscopyonline.com]

- 4. chemguide.co.uk [chemguide.co.uk]

The Natural Occurrence of Octadienone Isomers in Food and the Environment: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octadienone isomers are unsaturated ketones that contribute to the aroma and flavor profiles of a wide variety of foods and are also found as volatile organic compounds (VOCs) in the environment. These compounds primarily arise from the oxidative degradation of polyunsaturated fatty acids. Their presence can be indicative of both desirable sensory attributes and potential off-flavors, depending on the concentration and the specific food matrix. This technical guide provides a comprehensive overview of the natural occurrence of octadienone isomers in food and the environment, their formation pathways, and detailed methodologies for their analysis.

Natural Occurrence in Food

Octadienone isomers have been identified in a diverse range of food products, including fruits, vegetables, dairy products, seafood, and beverages. The concentrations of these compounds can vary significantly based on factors such as the food's origin, processing, and storage conditions.

1,5-Octadien-3-one

This isomer is frequently reported and is known for its characteristic mushroom-like or metallic odor.

| Food Matrix | Isomer | Concentration Range | Reference |

| Red Wine Musts (with dried fruit aroma) | (Z)-1,5-Octadien-3-one | up to 90 ng/L | [1] |

| Tainted Fish Muscle | 1-Octen-3-one (related compound) | 5 - 50 ng/g | [2] |

| Pasteurized Milk | 1-Octen-3-one (related compound) | 0.1 - 5 ng/mL | [2] |

| Stored Soybean Oil | 1-Octen-3-one (related compound) | 10 - 100 ng/g | [2] |

| Green Tea Beverage | (Z)-1,5-Octadien-3-one | Odor Activity Value ≥ 1 | [1] |

3,5-Octadien-2-one

This isomer is often associated with green, herbaceous, and sometimes fatty or mushroom-like aromas.

| Food Matrix | Isomer | Presence Reported | Quantitative Data | Reference |

| Peas | (E,E)-3,5-Octadien-2-one | Yes | Not specified | [3] |

| Tomato | (E,E)-3,5-Octadien-2-one | Yes | Not specified | [3] |

| Potato (boiled, cooked) | (E,E)-3,5-Octadien-2-one | Yes | Not specified | [3] |

| Figs | (E,E)-3,5-Octadien-2-one | Yes | Not specified | [3] |

| Fish and Fish Oil | (E,E)-3,5-Octadien-2-one | Yes | Not specified | [3] |

| Dried Bonito | (E,E)-3,5-Octadien-2-one | Yes | Not specified | [3] |

| Krill and Shrimp | (E,E)-3,5-Octadien-2-one | Yes | Not specified | [3] |

| Oysters | (E,E)-3,5-Octadien-2-one | Yes | Not specified | [3][4] |

| Skim Milk Powder | (E,E)-3,5-Octadien-2-one | Yes | Not specified | [3] |

| Tea | (E,E)-3,5-Octadien-2-one | Yes | Not specified | [3] |

| Oats | (E,E)-3,5-Octadien-2-one | Yes | Not specified | [3] |

| Maté | (E,E)-3,5-Octadien-2-one | Yes | Not specified | [3] |

| Asparagus | 3,5-Octadien-2-one | Yes | Not quantified | [4] |

| Cauliflowers | 3,5-Octadien-2-one | Yes | Not quantified | [4] |

| Infant Nutrition Package (oxidized) | 3,5-Octadien-2-one | Yes | Relative content of aldehydes and ketones was 9.6% | [5] |

| Lentil Protein Isolates | 3,5-Octadien-2-one | Yes | Major VOC | [6] |

Natural Occurrence in the Environment

Information on the quantitative occurrence of octadienone isomers in specific environmental matrices like soil and water is limited. However, they are recognized as biogenic volatile organic compounds (BVOCs) emitted from plants and fungi.[7] These emissions play a role in atmospheric chemistry and plant-insect interactions. For instance, (E,E)-3,5-octadien-2-one has been reported in Zea mays (corn), Ceratophyllum demersum (a submerged aquatic plant), and Matricaria chamomilla (chamomile).[8]

Formation Pathways

The primary formation pathway for octadienone isomers in biological systems is through the oxidation of polyunsaturated fatty acids (PUFAs), such as linoleic and linolenic acids.[9][10] This process can be enzymatic, involving lipoxygenases (LOX) and hydroperoxide lyases (HPL), or non-enzymatic (autoxidation).[2]

Experimental Protocols for Analysis

The analysis of volatile octadienone isomers in complex food and environmental matrices typically involves headspace extraction followed by gas chromatography-mass spectrometry (GC-MS). Headspace solid-phase microextraction (HS-SPME) is a widely used, solvent-free sample preparation technique.[5]

Detailed Methodology for HS-SPME-GC-MS Analysis

This protocol provides a general framework for the analysis of octadienone isomers. Optimization of parameters such as fiber type, extraction time, and temperature is crucial for different matrices.

1. Sample Preparation:

-

Solid Samples (e.g., fruits, vegetables, fish): Homogenize a representative portion of the sample (e.g., 2-5 g). Transfer the homogenate to a headspace vial (e.g., 20 mL). For quantitative analysis, add a known amount of an appropriate internal standard (e.g., a deuterated analog of the target octadienone isomer). To enhance the release of volatiles, a saturated salt solution (e.g., NaCl) can be added.

-

Liquid Samples (e.g., beverages, oils): Transfer an aliquot of the liquid sample (e.g., 5-10 mL) to a headspace vial. Add the internal standard and, if necessary, a salt solution.

2. HS-SPME Procedure:

-

Fiber Selection: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often suitable for broad-range volatile analysis.

-

Equilibration: Place the sealed headspace vial in a heating block or water bath and allow the sample to equilibrate at a specific temperature (e.g., 40-60 °C) for a defined period (e.g., 15-30 minutes) with agitation.

-

Extraction: Expose the SPME fiber to the headspace of the sample for a set time (e.g., 20-40 minutes) at the same temperature to allow for the adsorption of volatile compounds.

-

Desorption: Retract the fiber and immediately insert it into the heated injection port of the GC for thermal desorption of the analytes onto the analytical column (e.g., 250 °C for 2-5 minutes).

3. GC-MS Parameters:

-

Gas Chromatograph (GC):

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms; 30 m x 0.25 mm i.d., 0.25 µm film thickness) is typically used.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).

-

Oven Temperature Program: A starting temperature of around 40 °C held for a few minutes, followed by a ramp (e.g., 5-10 °C/min) to a final temperature of approximately 250 °C.

-

Injector: Splitless mode is often used for trace analysis.

-

-

Mass Spectrometer (MS):

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 35 to 350.

-

Source and Transfer Line Temperatures: Typically set around 230 °C and 280 °C, respectively.

-

4. Data Analysis:

-

Identification: Compounds are identified by comparing their mass spectra with those in a reference library (e.g., NIST, Wiley) and by comparing their retention indices with literature values.

-

Quantification: For quantitative analysis, a calibration curve is constructed using standard solutions of the target octadienone isomers and the internal standard. The concentration of the analyte in the sample is determined from the peak area ratio of the analyte to the internal standard.

Signaling Pathways and Biological Effects

Currently, there is a lack of specific research detailing the direct interaction of octadienone isomers with intracellular signaling pathways. Their primary known biological relevance is in the realm of sensory science, where they act as potent aroma compounds that stimulate olfactory receptors, leading to the perception of specific smells.[11] The study of how these volatile compounds are perceived involves complex neurological signaling pathways related to olfaction. Further research is warranted to explore potential physiological effects beyond sensory perception, particularly concerning their role as lipid peroxidation products, which are a class of molecules known to be involved in various cellular signaling cascades.

Conclusion

Octadienone isomers are significant volatile compounds that are naturally present in a wide array of food products and are released into the environment by plants and fungi. Their formation is intrinsically linked to the oxidation of polyunsaturated fatty acids. Understanding their occurrence and concentration is crucial for food quality control and for assessing their role in the environment. The analytical methodologies outlined in this guide, particularly HS-SPME-GC-MS, provide a robust framework for the sensitive and accurate determination of these isomers. While their role as aroma compounds is well-established, further investigation into their potential impact on other biological signaling pathways represents an important area for future research.

References

- 1. mdpi.com [mdpi.com]

- 2. pubblicazioni.unicam.it [pubblicazioni.unicam.it]

- 3. mdpi.com [mdpi.com]

- 4. ndl.ethernet.edu.et [ndl.ethernet.edu.et]

- 5. Analysis of the trend of volatile compounds by HS-SPME-GC-MS and the main factors affecting the formation of rancid odor during the oxidation process of infant nutrition package - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. (PDF) Development of a Robust HS-SPME-GC-MS Method for the [research.amanote.com]

- 9. researchgate.net [researchgate.net]

- 10. Lipid Peroxidation: Production, Metabolism, and Signaling Mechanisms of Malondialdehyde and 4-Hydroxy-2-Nonenal - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Neuronal Circuits in Barrel Cortex for Whisker Sensory Perception - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of 13C Labeled Ketones

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physical and chemical properties of ketones labeled with the stable isotope carbon-13 (¹³C). It is designed to be a valuable resource for researchers utilizing these compounds in a variety of scientific disciplines, including metabolic research, drug development, and environmental science. This document details the subtle yet significant differences between labeled and unlabeled ketones, provides experimental protocols for their analysis, and illustrates their application in metabolic pathway studies.

Introduction to ¹³C Labeled Ketones

Carbon-13 labeled ketones are molecules in which one or more ¹²C atoms have been replaced by the heavier, non-radioactive ¹³C isotope. This isotopic substitution provides a powerful tool for tracing the metabolic fate of ketones in biological systems, elucidating reaction mechanisms, and serving as internal standards for quantitative analysis.[1] The additional neutron in the ¹³C nucleus imparts a unique spectroscopic signature, detectable by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), without altering the fundamental chemical reactivity of the molecule.[2]

Physical Properties: A Comparative Analysis

The introduction of a ¹³C isotope can lead to minor alterations in the physical properties of a ketone compared to its unlabeled counterpart. These differences, while often small, can be significant in high-precision experimental work. The primary effect of isotopic substitution is an increase in molecular weight.

Below are tables summarizing the key physical properties of several common ketones and their ¹³C labeled isotopologues.

Table 1: Physical Properties of Acetone and its ¹³C Isotopologue

| Property | Acetone (Unlabeled) | Acetone-1,3-¹³C₂ | Source(s) |

| Molecular Formula | C₃H₆O | ¹³C₂¹²CH₆O | [3] |

| Molecular Weight ( g/mol ) | 58.08 | 60.06 | [3] |

| Melting Point (°C) | -94 | -94 | [3] |

| Boiling Point (°C) | 56 | 56 | [3] |

| Density (g/mL at 25°C) | 0.784 | 0.818 | [3] |

| Refractive Index (n20/D) | 1.359 | 1.359 | [3] |

Table 2: Physical Properties of Benzophenone (B1666685) and its ¹³C Isotopologue

| Property | Benzophenone (Unlabeled) | [carbonyl-¹³C]Benzophenone | Source(s) |

| Molecular Formula | C₁₃H₁₀O | ¹²C₁₂¹³CH₁₀O | MedChemExpress |

| Molecular Weight ( g/mol ) | 182.22 | 183.22 | MedChemExpress |

| Melting Point (°C) | 48.5 | 47-51 | MySkinRecipes |

| Boiling Point (°C) | 305.4 | 305 | MySkinRecipes |

| Solubility in Water | Insoluble | Insoluble | Wikipedia |

Table 3: Physical Properties of Cyclohexanone and its ¹³C Isotopologue

| Property | Cyclohexanone (Unlabeled) | Cyclohexanone-1-¹³C | Source(s) |

| Molecular Formula | C₆H₁₀O | ¹²C₅¹³CH₁₀O | [4] |

| Molecular Weight ( g/mol ) | 98.14 | 99.14 | [4] |

| Melting Point (°C) | -47 | -47 | [4] |

| Boiling Point (°C) | 155.6 | 155 | [4] |

| Density (g/mL at 25°C) | 0.948 | 0.956 | [4] |

Table 4: Physical Properties of Acetophenone and its ¹³C Isotopologue

| Property | Acetophenone (Unlabeled) | Acetophenone-α-¹³C | Source(s) |

| Molecular Formula | C₈H₈O | ¹²C₇¹³CH₈O | [5] |

| Molecular Weight ( g/mol ) | 120.15 | 121.14 | [5] |

| Melting Point (°C) | 19-20 | 19-20 | [5] |

| Boiling Point (°C) | 202 | 202 | [5] |

| Density (g/mL at 25°C) | 1.028 | 1.039 | [5] |

Chemical Properties and Spectroscopic Analysis

The chemical reactivity of ¹³C labeled ketones is virtually identical to their unlabeled analogs. However, the isotopic label provides a powerful handle for spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy is a primary technique for characterizing ¹³C labeled ketones. The ¹³C nucleus has a nuclear spin of ½, making it NMR active. The chemical shift of the labeled carbon provides information about its electronic environment. In broadband proton-decoupled ¹³C NMR spectra, each unique carbon atom gives a single peak. The carbonyl carbon of a ketone typically appears in the downfield region of the spectrum, between 190 and 220 ppm.

Infrared (IR) Spectroscopy

The C=O stretching vibration in the IR spectrum is sensitive to the mass of the carbon and oxygen atoms. Substitution of ¹²C with ¹³C in the carbonyl group results in a predictable shift to a lower wavenumber (frequency) due to the increased reduced mass of the C=O bond. This isotopic shift is a clear indicator of successful labeling at the carbonyl position.

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique for detecting and quantifying ¹³C labeled compounds. The mass spectrum of a ¹³C labeled ketone will show a molecular ion peak (M+) that is shifted by the number of ¹³C atoms incorporated. For example, a ketone with one ¹³C atom will have an M+1 peak, while a ketone with two ¹³C atoms will have an M+2 peak, relative to the unlabeled compound. This mass shift allows for the differentiation and quantification of labeled and unlabeled species, which is the basis of isotope dilution mass spectrometry.

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and analysis of a representative ¹³C labeled ketone, [carbonyl-¹³C]benzophenone.

Synthesis of [carbonyl-¹³C]Benzophenone via Grignard Reaction

This protocol is adapted from established Grignard reaction procedures for ketone synthesis.

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether

-

¹³CO₂ gas (99 atom % ¹³C)

-

Anhydrous HCl in diethyl ether

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Round-bottom flask with reflux condenser and dropping funnel

-

Gas inlet tube

-

Magnetic stirrer and stir bar

Procedure:

-

Preparation of Phenylmagnesium Bromide (Grignard Reagent):

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a gas inlet, place magnesium turnings.

-

Add anhydrous diethyl ether to cover the magnesium.

-

Slowly add a solution of bromobenzene in anhydrous diethyl ether from the dropping funnel. The reaction should initiate spontaneously, evidenced by bubbling and a gentle reflux. If the reaction does not start, gentle warming may be required.

-

Once the reaction is initiated, add the remaining bromobenzene solution at a rate that maintains a steady reflux.

-

After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

-

-

Carbonation with ¹³CO₂:

-

Cool the Grignard reagent solution in an ice bath.

-

Slowly bubble ¹³CO₂ gas through the solution via the gas inlet tube with vigorous stirring. The reaction is exothermic. Maintain the temperature below 10°C.

-

Continue bubbling ¹³CO₂ until the exothermic reaction ceases.

-

-

Second Grignard Addition:

-

To the resulting carboxylate salt, slowly add a second equivalent of the freshly prepared phenylmagnesium bromide solution at 0°C.

-

Allow the reaction mixture to warm to room temperature and stir for 2 hours.

-

-

Work-up and Isolation:

-

Cool the reaction mixture in an ice bath and slowly quench by adding saturated aqueous NH₄Cl solution.

-

Separate the ether layer and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter the solution and remove the solvent under reduced pressure to obtain the crude [carbonyl-¹³C]benzophenone.

-

Purification by Recrystallization

Materials:

-

Crude [carbonyl-¹³C]benzophenone

-

Ethanol (B145695) or Petroleum Ether

-

Erlenmeyer flask

-

Hot plate

-

Ice bath

-

Büchner funnel and filter paper

Procedure:

-

Dissolve the crude [carbonyl-¹³C]benzophenone in a minimal amount of hot solvent (e.g., ethanol or petroleum ether) in an Erlenmeyer flask.

-

If the solution is colored, a small amount of activated charcoal can be added, and the solution briefly boiled.

-

Hot filter the solution to remove any insoluble impurities or charcoal.

-

Allow the filtrate to cool slowly to room temperature to form crystals.

-

Further cool the flask in an ice bath to maximize crystal formation.

-

Collect the crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold solvent.

-

Dry the purified crystals in a vacuum oven.

Analytical Protocols

Procedure:

-

Dissolve 10-20 mg of the purified [carbonyl-¹³C]benzophenone in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Acquire a broadband proton-decoupled ¹³C NMR spectrum.

-

The spectrum should show a prominent, enhanced signal for the carbonyl carbon around 196 ppm, confirming the incorporation of the ¹³C label at this position.

Procedure:

-

Prepare a KBr pellet of the purified [carbonyl-¹³C]benzophenone or cast a thin film from a suitable solvent onto a salt plate.

-

Record the IR spectrum.

-

Compare the spectrum to that of unlabeled benzophenone. A shift of the C=O stretching frequency to a lower wavenumber (approximately 40 cm⁻¹) should be observed for the labeled compound.

Procedure:

-

Prepare a dilute solution of the purified [carbonyl-¹³C]benzophenone in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

-

Inject the sample into the GC-MS system.

-

The mass spectrum should show a molecular ion peak at m/z 183, which is one mass unit higher than the molecular ion of unlabeled benzophenone (m/z 182), confirming the presence of one ¹³C atom.

Applications in Metabolic Research: Tracing Ketone Body Metabolism

¹³C labeled ketones are invaluable tools for studying ketone body metabolism. Ketone bodies, including acetoacetate, β-hydroxybutyrate, and acetone, are produced in the liver from fatty acid oxidation and serve as an important energy source for peripheral tissues, especially during periods of fasting or in ketogenic diets.

Ketogenesis and Ketolysis Signaling Pathways

The following diagrams illustrate the key steps in ketone body synthesis (ketogenesis) in the liver and utilization (ketolysis) in extrahepatic tissues.

Experimental Workflow for ¹³C Metabolic Flux Analysis

Metabolic flux analysis (MFA) using ¹³C labeled ketones allows for the quantification of the rates of metabolic pathways. The general workflow for such an experiment is outlined below.

References

A Comprehensive Technical Guide to (3E,5Z)-Octadien-2-one-13C2

Core Compound Data

(3E,5Z)-Octadien-2-one-13C2 is a stable isotope-labeled version of (3E,5Z)-Octadien-2-one. The "-13C2" designation indicates that two of the carbon atoms in the molecule have been replaced with the carbon-13 isotope. This labeling is invaluable for studies requiring mass differentiation, such as in mass spectrometry-based metabolic tracking or as an internal standard for quantitative analysis.

Table 1: Physicochemical Properties of (3E,5Z)-Octadien-2-one and its 13C2 Isotope

| Property | (3E,5Z)-Octadien-2-one | (3E,5Z)-Octadien-2-one-13C2 |

| Molecular Formula | C₈H₁₂O | C₆¹³C₂H₁₂O |

| Molecular Weight | 124.18 g/mol [1][2][3] | 126.17 g/mol (for the E,E isomer, expected to be the same for the E,Z isomer)[4] |

| Exact Mass | 124.088815002 Da[1] | ~126.095468 Da (calculated) |

| CAS Number | 4173-41-5[3] | Not publicly available |

Experimental Protocols

While specific experimental protocols for the synthesis and application of (3E,5Z)-Octadien-2-one-13C2 are not detailed in publicly accessible literature, this section outlines a general methodology for the use of such a stable isotope-labeled compound in a research setting, for instance, in a metabolic fate study.

Protocol: General Workflow for a Metabolic Fate Study Using a 13C-Labeled Compound

-

Dosing: The isotopically labeled compound is introduced to the biological system of interest (e.g., cell culture, animal model). The dosage and route of administration are determined by the specific experimental design.

-

Sample Collection: At predetermined time points, biological samples (e.g., plasma, urine, tissue homogenates) are collected.

-

Metabolite Extraction: Metabolites are extracted from the collected samples using appropriate solvent systems (e.g., methanol, acetonitrile) to precipitate proteins and extract a broad range of metabolites.

-

Sample Analysis: The extracted samples are analyzed using high-resolution mass spectrometry (MS) coupled with a separation technique like liquid chromatography (LC) or gas chromatography (GC).

-

Data Analysis: The mass spectrometer is set to detect the mass of the parent labeled compound and its potential metabolites. The presence of the 13C label results in a characteristic mass shift, allowing for the differentiation of the compound and its metabolic products from the endogenous molecular background. The metabolic fate is elucidated by identifying the structures of the labeled metabolites.

Potential Biological Significance

The biological activity of the unlabeled (3E,5Z)-Octadien-2-one is not extensively documented. However, the stereochemistry of molecules is known to play a crucial role in their biological activity[5][6][7]. Different isomers can exhibit varied interactions with enzymes and receptors, leading to different physiological effects[5][8]. The use of isotopically labeled versions like (3E,5Z)-Octadien-2-one-13C2 is a powerful tool to trace the absorption, distribution, metabolism, and excretion (ADME) of this specific isomer without interference from other isomers or endogenous compounds.

Visualizations

The following diagrams illustrate the logical flow of information presented in this guide and a general experimental workflow.

Caption: Information hierarchy for (3E,5Z)-Octadien-2-one-13C2.

Caption: General workflow for a metabolic study using a labeled compound.

References

- 1. (E,Z)-3,5-octadien-2-one | C8H12O | CID 6427789 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. (E,Z)-3,5-octadien-2-one, 4173-41-5 [thegoodscentscompany.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Effects of positional and geometrical isomerism on the biological activity of some novel oxazolidinones - PubMed [pubmed.ncbi.nlm.nih.gov]

The Atom Trackers: A Technical Guide to Isotopic Labeling in Metabolic Pathway Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Understanding the intricate network of metabolic pathways is fundamental to advancing biomedical research and developing novel therapeutics.[1][2] Isotopic labeling has emerged as a powerful and indispensable technique for dynamically tracking the flow of atoms through these complex networks, providing insights that static measurements of metabolite concentrations alone cannot offer.[1][3][4][5] By introducing molecules enriched with stable isotopes, such as carbon-13 (¹³C), nitrogen-15 (B135050) (¹⁵N), or deuterium (B1214612) (²H), into a biological system, researchers can trace the metabolic fate of these labeled compounds.[6][7] This in-depth technical guide provides a comprehensive overview of the core principles, experimental methodologies, data interpretation strategies, and applications of isotopic labeling in the elucidation of metabolic pathways.

The fundamental principle lies in the ability of analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to distinguish between molecules containing different isotopes based on their mass or nuclear spin properties, respectively.[1][3][8] This allows for the quantitative analysis of metabolic fluxes, which are the rates of interconversion between metabolites, offering a dynamic snapshot of cellular metabolism.[9][10][11] This approach, often referred to as Metabolic Flux Analysis (MFA) or Stable Isotope-Resolved Metabolomics (SIRM), has revolutionized our understanding of cellular physiology in both health and disease, including cancer, diabetes, and neurodegenerative disorders.[7][12][13]

Core Principles of Isotopic Labeling

Isotopic labeling relies on the introduction of a substrate enriched with a stable (non-radioactive) isotope into a biological system.[3][6] These labeled molecules, or "tracers," are chemically identical to their naturally abundant counterparts and are metabolized in the same manner.[8] The most commonly used stable isotopes in metabolic research include:

-

Carbon-13 (¹³C): Used to trace the carbon backbone of metabolites through central carbon metabolism, including glycolysis, the pentose (B10789219) phosphate (B84403) pathway (PPP), and the tricarboxylic acid (TCA) cycle.[1][]

-

Nitrogen-15 (¹⁵N): Ideal for tracking the metabolism of nitrogen-containing compounds like amino acids and nucleotides, providing insights into protein and nucleotide biosynthesis.[]

-

Deuterium (²H): Often used to trace fatty acid and lipid metabolism.[8][15]

As the labeled substrate is metabolized, the isotopes are incorporated into downstream metabolites. By measuring the isotopic enrichment and distribution within these metabolites, researchers can deduce the activity of specific metabolic pathways.[3][9]

Experimental Workflow

A typical isotopic labeling experiment follows a well-defined workflow, from experimental design to data analysis.

Caption: A generalized workflow for conducting an isotopic labeling experiment.

Key Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate results. Below are protocols for key stages of an isotopic labeling experiment.

Protocol 1: Stable Isotope Labeling of Cultured Cells

This protocol outlines the steps for labeling adherent mammalian cells with a ¹³C-labeled substrate.

-

Cell Seeding and Growth: Seed cells in appropriate culture vessels and grow to the desired confluency in standard culture medium.

-

Tracer Introduction:

-

Prepare labeling medium by supplementing basal medium with the desired concentration of the stable isotope-labeled substrate (e.g., [U-¹³C]-glucose). Ensure all other necessary nutrients are present.

-

Aspirate the standard culture medium from the cells.

-

Gently wash the cells once with pre-warmed phosphate-buffered saline (PBS).

-

Add the pre-warmed labeling medium to the cells.

-

-

Incubation: Incubate the cells in the labeling medium for a predetermined duration. The incubation time is critical and depends on the metabolic pathway of interest and the time required to reach isotopic steady state.[16][17]

-

Metabolite Quenching and Extraction:

-

To halt metabolic activity, rapidly aspirate the labeling medium.

-

Immediately add a cold quenching solution (e.g., 80% methanol) to the cells.

-

Scrape the cells in the quenching solution and transfer the cell suspension to a microcentrifuge tube.

-

Vortex the suspension thoroughly.

-

Centrifuge at high speed to pellet cell debris.

-

Collect the supernatant containing the extracted metabolites.

-

-

Sample Preparation for Analysis: Dry the metabolite extract, typically under a stream of nitrogen or using a vacuum concentrator, before derivatization (for GC-MS) or reconstitution in a suitable solvent (for LC-MS or NMR).

Protocol 2: Analysis of Labeled Metabolites by Mass Spectrometry

Mass spectrometry is a highly sensitive technique for detecting and quantifying isotopologues (molecules that differ only in their isotopic composition).[1][18]

-

Sample Derivatization (for GC-MS): For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), non-volatile metabolites are chemically modified to increase their volatility.

-

Chromatographic Separation: The derivatized metabolite extract is injected into a gas or liquid chromatograph to separate the individual metabolites based on their physicochemical properties.

-

Mass Spectrometric Analysis:

-

As metabolites elute from the chromatography column, they enter the mass spectrometer.

-

Metabolites are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).

-

The mass spectrometer detects the abundance of each ion, generating a mass spectrum.

-

-

Data Analysis: The mass spectra will show a distribution of isotopologues for each metabolite. For a metabolite with n carbon atoms, labeling with ¹³C will result in a series of peaks at m/z, m+1, m+2, ..., m+n, corresponding to the number of ¹³C atoms incorporated. The relative abundance of these peaks provides the mass isotopomer distribution (MID).

Protocol 3: Analysis of Labeled Metabolites by NMR Spectroscopy

NMR spectroscopy provides positional information about the location of isotopes within a molecule.[19][20][21]

-

Sample Preparation: Reconstitute the dried metabolite extract in a suitable deuterated solvent (e.g., D₂O).

-

NMR Data Acquisition: Acquire one-dimensional (¹H, ¹³C) and/or two-dimensional (e.g., HSQC) NMR spectra. The presence of ¹³C atoms will result in characteristic splitting patterns or distinct signals in the spectra.

-

Data Analysis: The analysis of NMR spectra allows for the determination of positional isotopomers, revealing which specific atoms within a molecule are labeled.[19] This level of detail is particularly useful for resolving fluxes through complex and intersecting pathways.

Data Presentation: Quantitative Analysis of Metabolic Fluxes

The primary quantitative output of an isotopic labeling experiment is the measurement of isotopic enrichment in downstream metabolites. This data can be used to calculate metabolic fluxes. Below are examples of how this data can be presented.

| Metabolite | Isotopologue | Relative Abundance (%) - Control | Relative Abundance (%) - Treatment |

| Pyruvate | M+0 | 10.5 | 15.2 |

| M+1 | 5.3 | 8.1 | |

| M+2 | 23.7 | 35.4 | |

| M+3 | 60.5 | 41.3 | |

| Lactate | M+0 | 12.1 | 18.9 |

| M+1 | 6.2 | 9.5 | |

| M+2 | 25.3 | 38.1 | |

| M+3 | 56.4 | 33.5 | |

| Citrate | M+0 | 35.8 | 45.1 |

| M+1 | 10.2 | 12.8 | |

| M+2 | 40.1 | 30.5 | |

| M+3 | 8.7 | 6.4 | |

| M+4 | 5.2 | 5.2 |

Table 1: Mass Isotopomer Distribution of Key Metabolites in Central Carbon Metabolism. Data represents the percentage of the metabolite pool containing a certain number of labeled carbon atoms (M+n) after labeling with [U-¹³C]-glucose.

| Metabolic Flux | Flux Rate (Control) | Flux Rate (Treatment) | Fold Change |

| Glycolysis (Glucose -> Pyruvate) | 100 ± 5.2 | 75.3 ± 4.1 | -0.25 |

| Pentose Phosphate Pathway | 15.2 ± 1.8 | 25.1 ± 2.3 | +0.65 |

| TCA Cycle (Pyruvate -> Citrate) | 85.1 ± 6.3 | 50.7 ± 3.9 | -0.40 |

| Anaplerosis (Glutamine -> α-KG) | 45.3 ± 3.7 | 68.9 ± 5.5 | +0.52 |

Table 2: Calculated Metabolic Fluxes Through Central Carbon Pathways. Flux rates are normalized to the glucose uptake rate.

Visualization of Metabolic Pathways

Diagrams are essential for visualizing the flow of atoms through metabolic networks.

Central Carbon Metabolism

The following diagram illustrates the flow of ¹³C atoms from glucose through glycolysis, the pentose phosphate pathway, and the TCA cycle.

Caption: Tracing ¹³C through central carbon metabolism.

Applications in Drug Development

Isotopic labeling is a critical tool in the pharmaceutical industry for understanding a drug's mechanism of action and its effects on cellular metabolism.[6][22]

-

Target Engagement and Pharmacodynamics: By using labeled tracers, researchers can determine if a drug candidate is hitting its intended metabolic target and altering the flux through a specific pathway.

-

Toxicity Studies: Isotopic labeling can help elucidate the metabolic basis of drug toxicity by identifying off-target metabolic effects.[22]

-

ADME Studies: The absorption, distribution, metabolism, and excretion (ADME) of a drug can be tracked with high precision using isotopically labeled drug molecules.[22][23]

Caption: The role of isotopic labeling in evaluating drug efficacy and safety.

Conclusion

Isotopic labeling, coupled with advanced analytical techniques like mass spectrometry and NMR spectroscopy, provides an unparalleled window into the dynamic world of cellular metabolism.[12][24] This powerful approach allows researchers to move beyond static snapshots of metabolite levels and quantify the rates of metabolic pathways, providing crucial insights into cellular function in health and disease. For professionals in research and drug development, a thorough understanding and application of these techniques are essential for unraveling disease mechanisms, identifying novel therapeutic targets, and accelerating the development of effective and safe medicines.[6][22]

References

- 1. benchchem.com [benchchem.com]

- 2. Stable Isotope Tracing Experiments Using LC-MS | Springer Nature Experiments [experiments.springernature.com]

- 3. Isotopic labeling - Wikipedia [en.wikipedia.org]

- 4. Tracing metabolic flux through time and space with isotope labeling experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. metsol.com [metsol.com]

- 7. Stable Isotope Tracing Analysis in Cancer Research: Advancements and Challenges in Identifying Dysregulated Cancer Metabolism and Treatment Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Analytical Considerations of Stable Isotope Labelling in Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. [PDF] Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes | Semantic Scholar [semanticscholar.org]

- 12. Stable Isotope Labeled Tracers for Metabolic Pathway Elucidation by GC-MS and FT-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]

- 17. d-nb.info [d-nb.info]

- 18. youtube.com [youtube.com]

- 19. NMR-Based Stable Isotope Tracing of Cancer Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Stable Isotope-Resolved Metabolomics by NMR | Springer Nature Experiments [experiments.springernature.com]

- 21. NMR-Based Stable Isotope Tracing of Cancer Metabolism | Springer Nature Experiments [experiments.springernature.com]

- 22. Isotopic labeling of metabolites in drug discovery applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. chemicalsknowledgehub.com [chemicalsknowledgehub.com]

- 24. NMR and MS-based Stable Isotope-Resolved Metabolomics and Applications in Cancer Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling Cellular Metabolism: An In-depth Technical Guide to Mass Isotopomer Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of mass isotopomer analysis (MIA), a powerful technique used in metabolomics to elucidate the intricate workings of cellular metabolism. By tracing the journey of stable isotope-labeled nutrients through metabolic pathways, MIA offers unparalleled insights into metabolic fluxes, pathway activities, and the impact of disease or therapeutic interventions on cellular function. This document details the core principles of MIA, provides in-depth experimental protocols, presents quantitative data in a clear and structured format, and illustrates key concepts with detailed diagrams.

Core Principles of Mass Isotopomer Analysis

Mass isotopomer analysis is a methodology that quantifies the distribution of mass isotopomers for a given metabolite. Isotopomers are molecules that have the same chemical formula and structure but differ in their isotopic composition.[1] When cells are cultured in the presence of a substrate enriched with a stable isotope, such as 13C-glucose, the heavy isotopes are incorporated into downstream metabolites. Mass spectrometry (MS) is then used to measure the relative abundances of the different mass isotopomers of a metabolite, which are molecules of the same compound that differ in mass due to the number of incorporated heavy isotopes.[2][3]

The resulting mass isotopomer distribution (MID) provides a detailed fingerprint of the metabolic pathways that were active in the cell.[4] By analyzing these patterns, researchers can deduce the relative or absolute rates (fluxes) of metabolic reactions.[5] This information is critical for understanding cellular physiology in both health and disease and is a cornerstone of metabolic flux analysis (MFA).[5][6]

A crucial step in MIA is the correction for the natural abundance of heavy isotopes.[2][7] All elements exist as a mixture of isotopes in nature (e.g., carbon is ~98.9% 12C and ~1.1% 13C). This natural isotopic distribution contributes to the measured MIDs and must be mathematically subtracted to accurately determine the enrichment from the labeled tracer.[2][8]

Experimental Protocols

Detailed and consistent experimental protocols are paramount for obtaining reliable and reproducible mass isotopomer analysis data. The following sections outline key methodologies for cell culture, metabolite extraction, and mass spectrometry analysis.

Stable Isotope Labeling in Cell Culture

This protocol provides a general guideline for labeling adherent mammalian cells with 13C-glucose.[9] It is essential to optimize parameters such as cell seeding density and labeling duration for each specific cell line and experimental goal.[10]

Materials:

-

Adherent mammalian cell line of interest

-

Standard cell culture medium

-

Glucose-free version of the cell culture medium

-

Fetal Bovine Serum (FBS), dialyzed (dFBS) to remove small molecules

-

D-Glucose-[U-13C6] (or other desired labeled substrate)

-

Phosphate-buffered saline (PBS), pre-warmed to 37°C

-

80% Methanol (B129727), pre-chilled to -80°C

-

Dry ice

Procedure:

-

Cell Seeding and Growth:

-

Seed cells in multi-well plates at a density that will achieve 70-90% confluency at the time of harvest.[9]

-

Culture cells in standard growth medium until they reach the desired confluency.

-

-

Preparation of Labeling Medium:

-

Prepare the labeling medium by supplementing glucose-free culture medium with the 13C-labeled glucose to the desired final concentration (e.g., 11 mM, to match standard media).[9]

-

Add dFBS to the labeling medium to the required concentration (e.g., 10%).

-

Sterile filter the complete labeling medium.

-

-

Isotopic Labeling:

-

When cells reach the target confluency, aspirate the standard growth medium.

-

Gently wash the cells once with pre-warmed PBS.[9]

-

Immediately add the pre-warmed labeling medium to the cells.

-

Incubate the cells for a duration appropriate for the metabolic pathway under investigation. Glycolytic intermediates typically reach isotopic steady state within minutes, while TCA cycle intermediates may take several hours.[11]

-

-

Metabolite Extraction (Quenching):

-

To rapidly halt metabolic activity, remove the plate from the incubator and place it on a bed of dry ice.[9]

-

Immediately aspirate the labeling medium.

-

Add 1 mL of -80°C 80% methanol to each well.[9]

-

Scrape the cells in the cold methanol and transfer the lysate to pre-chilled microcentrifuge tubes.[9]

-

Vortex the tubes and centrifuge at high speed to pellet cell debris.

-

Transfer the supernatant containing the extracted metabolites to a new tube for analysis.

-

GC-MS Analysis of Amino Acids

Gas chromatography-mass spectrometry (GC-MS) is a robust technique for analyzing the mass isotopomer distributions of derivatized amino acids.[12][13]

Sample Preparation (Protein Hydrolysis and Derivatization): [12][14]

-

After metabolite extraction, the remaining protein pellet can be hydrolyzed to release amino acids.

-

Wash the protein pellet with ethanol (B145695) and dry it.

-

Add 6 M HCl and incubate at 110°C for 24 hours to hydrolyze the protein into amino acids.[12]

-

Dry the hydrolysate under vacuum.

-

Derivatize the amino acids to make them volatile for GC analysis. A common method is using N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).[14]

GC-MS Instrumentation and Settings: [12]

-

Gas Chromatograph: Agilent 6890N or similar.

-

Column: DB-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injection Volume: 1 µL in splitless mode.

-

Injector Temperature: 270°C.

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 2 minutes.

-

Ramp to 280°C at 10°C/min.

-

Hold at 280°C for 5 minutes.

-

-

Mass Spectrometer: Agilent 5973 or similar quadrupole mass spectrometer.

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Ion Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Data Acquisition: Scan mode or Selected Ion Monitoring (SIM) for targeted analysis.

LC-MS/MS Analysis of Central Carbon Metabolites

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is well-suited for the analysis of polar metabolites from central carbon metabolism.

LC-MS/MS Instrumentation and Settings: [15]

-

Liquid Chromatograph: Waters Acquity UPLC or similar.

-

Column: Synergi 4-µm Fusion-RP 80 Å (150 mm x 4.6 mm) or a HILIC column for polar metabolites.[15]

-

Mobile Phase A: 0.1% Formic Acid in Water.[16]

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[16]

-

Flow Rate: 0.4 mL/min.[16]

-

Gradient: A linear gradient from 5% B to 95% B over 15 minutes is a good starting point and can be optimized.[16]

-

Mass Spectrometer: AB SCIEX QTRAP 5500 or a high-resolution mass spectrometer like a Q-TOF or Orbitrap.[15]

-

Ionization Mode: Electrospray Ionization (ESI) in both positive and negative modes.

-

Data Acquisition: Multiple Reaction Monitoring (MRM) for targeted quantification on a triple quadrupole, or full scan with fragmentation for untargeted analysis on a high-resolution instrument.

Data Presentation

The quantitative output of a mass isotopomer analysis experiment is the mass isotopomer distribution (MID) for each metabolite of interest. These are typically presented in tables, showing the fractional abundance of each isotopomer (M+0, M+1, M+2, etc.), where M+n represents the isotopomer with 'n' heavy isotopes incorporated.

Table 1: Mass Isotopomer Distribution in Lactate and Ribose from Hep G2 Cells Incubated with [1,2-13C2]glucose [17][18]

| Metabolite | Isotopomer | Fractional Abundance (%) |

| Lactate | M+1 | 1.9 |

| M+2 | 10.0 | |

| Ribose | M+1 | Varies |

| M+2 | Varies |

Data from a study on the pentose (B10789219) phosphate (B84403) pathway, demonstrating the differential labeling of downstream metabolites.[17][18]

Table 2: Mass Isotopomer Distribution of TCA Cycle Intermediates in CHO Cells after [U-13C6]-Glucose Labeling [19]

| Metabolite | M+0 (%) | M+1 (%) | M+2 (%) | M+3 (%) | M+4 (%) | M+5 (%) | M+6 (%) |

| Citrate | 25 | 5 | 45 | 5 | 15 | 3 | 2 |

| α-Ketoglutarate | 30 | 8 | 12 | 35 | 10 | 5 | - |

| Succinate | 40 | 10 | 30 | 5 | 15 | - | - |

| Fumarate | 42 | 12 | 28 | 6 | 12 | - | - |

| Malate | 45 | 15 | 25 | 8 | 7 | - | - |

Illustrative data showing the propagation of 13C from glucose through the TCA cycle. The specific distribution patterns can reveal the activity of different entry points and pathways.

Data Analysis

The analysis of mass isotopomer data involves several key steps to translate raw mass spectral data into meaningful biological insights.

Correction for Natural Isotope Abundance

As previously mentioned, the raw MID data must be corrected for the natural abundance of all heavy isotopes in both the metabolite and any derivatization agents used.[11] This is typically done using algorithms that employ matrix-based calculations to deconvolve the measured isotopomer distribution and isolate the contribution from the isotopic tracer.[1][12] Several software packages are available to perform this correction, including IsoCor, IsoCorrectoR, and PolyMID.[1]

Metabolic Flux Analysis (MFA)

Once the corrected MIDs are obtained, they can be used for metabolic flux analysis. MFA uses computational models of metabolic networks to estimate the rates of intracellular reactions.[20] The corrected MIDs serve as input constraints for these models. The software then iteratively adjusts the flux values in the model until the predicted MIDs match the experimentally measured MIDs.[21] Popular software packages for MFA include METRAN, MFA Suite (containing INCA and PIRAMID), and PollyPhi.[20][22][23]

Mandatory Visualizations

Diagrams are essential for visualizing the complex relationships in metabolic pathways and experimental workflows. The following diagrams were created using the Graphviz DOT language.

References

- 1. researchgate.net [researchgate.net]

- 2. Correction of 13C mass isotopomer distributions for natural stable isotope abundance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journals.physiology.org [journals.physiology.org]

- 4. Isotope-Assisted Metabolic Flux Analysis: A Powerful Technique to Gain New Insights into the Human Metabolome in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tricarboxylic Acid Cycle Pathway Metabolic Flux Analysis - Creative Proteomics MFA [creative-proteomics.com]

- 6. [PDF] Software applications toward quantitative metabolic flux analysis and modeling | Semantic Scholar [semanticscholar.org]

- 7. moseleybioinformaticslab.org [moseleybioinformaticslab.org]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. benchchem.com [benchchem.com]

- 10. Metabolic Labeling of Cultured Mammalian Cells for Stable Isotope-Resolved Metabolomics: Practical Aspects of Tissue Culture and Sample Extraction - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. lib3.dss.go.th [lib3.dss.go.th]

- 13. GC-MS analysis of amino acids rapidly provides rich information for isotopomer balancing. [folia.unifr.ch]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. benchchem.com [benchchem.com]

- 17. Mass isotopomer study of the nonoxidative pathways of the pentose cycle with [1,2-13C2]glucose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. journals.physiology.org [journals.physiology.org]

- 19. pnas.org [pnas.org]

- 20. MFA Suite™ | MFA Suite [mfa.vueinnovations.com]

- 21. pubs.acs.org [pubs.acs.org]

- 22. METRAN - Software for 13C-metabolic Flux Analysis | MIT Technology Licensing Office [tlo.mit.edu]

- 23. waters.com [waters.com]

The Unrivaled Advantage: A Technical Guide to ¹³C-Labeled Internal Standards in Quantitative Analysis

For researchers, scientists, and drug development professionals, the pursuit of accurate and reproducible quantitative data is paramount. In the realm of mass spectrometry-based analysis, the choice of an internal standard is a critical determinant of data quality. This in-depth technical guide explores the core advantages of utilizing carbon-13 (¹³C)-labeled internal standards, providing a comprehensive overview of their superiority, practical applications, and the underlying principles that govern their efficacy.

At the heart of robust quantitative analysis lies the principle of isotope dilution mass spectrometry (IDMS), a technique that relies on the addition of a known quantity of an isotopically labeled version of the analyte to the sample.[1][2] This "heavy" standard serves as a benchmark, allowing for the correction of variability introduced during sample preparation, chromatography, and ionization.[3][4] While various stable isotopes can be employed, ¹³C-labeled compounds have emerged as the gold standard, offering a suite of advantages that significantly enhance the reliability and accuracy of quantitative workflows.[5]

Core Advantages of ¹³C-Labeled Internal Standards

The fundamental benefits of ¹³C-labeled internal standards are rooted in their chemical and physical properties, which are virtually identical to their unlabeled, or "native," counterparts.[3] This near-perfect analogy ensures that the internal standard and the analyte behave in the same manner throughout the analytical process, from extraction to detection.

1. Chemical Identity and Chromatographic Co-elution:

The most significant advantage of ¹³C-labeling is the preservation of the molecule's chemical identity. Replacing ¹²C with ¹³C results in a compound that is chemically indistinguishable from the analyte.[3] This ensures that the labeled and unlabeled compounds exhibit identical chromatographic behavior, leading to perfect co-elution.[6][7] This is in stark contrast to deuterium (B1214612) (²H)-labeled standards, which can exhibit a chromatographic shift due to the "isotope effect," where the difference in mass between hydrogen and deuterium can alter retention times.[4][8] This co-elution is critical for accurate compensation of matrix effects, which can fluctuate across a chromatographic peak.[8]

2. Mitigation of Matrix Effects:

Matrix effects, the suppression or enhancement of the analyte signal due to co-eluting compounds from the sample matrix, are a major challenge in bioanalysis.[5][9] Because ¹³C-labeled internal standards co-elute perfectly with the analyte, they experience the same degree of ion suppression or enhancement.[8][10] This allows for a reliable normalization of the analyte signal, leading to more accurate and precise quantification, even in complex biological matrices like plasma, urine, and tissue extracts.[5][11][12]

3. Enhanced Accuracy and Precision:

By effectively correcting for variations in extraction efficiency, matrix effects, and instrument response, ¹³C-labeled internal standards significantly improve the accuracy and precision of quantitative assays.[3][12] The use of a chemically identical internal standard minimizes experimental bias, resulting in data that is more reliable and reproducible.[12] Studies have shown a significant reduction in the coefficient of variation (CV%) when using ¹³C-labeled internal standards compared to other normalization methods.[11][13]

4. Predictable and Consistent Fragmentation:

In tandem mass spectrometry (MS/MS), the fragmentation patterns of ¹³C-labeled standards are highly predictable and closely mirror those of the unlabeled analyte.[3][4] This consistency simplifies the development of robust and specific multiple reaction monitoring (MRM) transitions for both the analyte and the internal standard, thereby enhancing the selectivity and sensitivity of the assay.[4]

Quantitative Data Comparison

The superiority of ¹³C-labeled internal standards is not merely theoretical; it is consistently demonstrated in experimental data. The following tables summarize key performance metrics, highlighting the advantages of ¹³C-labeling over other methods.